molecular formula C15H30N2O6S B13216683 tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate

tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate

Cat. No.: B13216683
M. Wt: 366.5 g/mol
InChI Key: VYDGYJYHXJSOJM-NSHDSACASA-N
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Description

This compound is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protected amine group and a methanesulfonyl (mesyl) substituent on a butan-2-yl backbone. Its structure includes:

  • Stereochemistry: (2S) configuration at the chiral center.
  • Functional groups: Dual Boc protection (tert-butoxy carbonyl groups) and a polar methanesulfonyl (-SO2CH3) moiety.
  • Molecular formula: Inferred as C15H28N2O6S (based on structural analysis).
  • Applications: Commonly used in peptide synthesis and medicinal chemistry as a protective group for amines, with the mesyl group enhancing solubility or directing reactivity in nucleophilic substitutions .

Properties

Molecular Formula

C15H30N2O6S

Molecular Weight

366.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutan-2-yl]carbamate

InChI

InChI=1S/C15H30N2O6S/c1-14(2,3)22-12(18)16-10-11(8-9-24(7,20)21)17-13(19)23-15(4,5)6/h11H,8-10H2,1-7H3,(H,16,18)(H,17,19)/t11-/m0/s1

InChI Key

VYDGYJYHXJSOJM-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CCS(=O)(=O)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCS(=O)(=O)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate typically involves:

  • Construction of the chiral amino acid backbone,
  • Introduction of the methanesulfonyl group via oxidation or substitution,
  • Protection of amine functionalities using tert-butoxycarbonyl groups,
  • Sequential coupling and deprotection steps to assemble the final compound.

This approach is supported by fragment-based synthetic routes and convergent amide couplings documented in medicinal chemistry literature.

Key Synthetic Steps and Reagents

Step Description Reagents/Conditions Notes
1 Formation of chiral amino acid intermediate Starting from (2S)-4-aminobutan-2-yl derivatives; use of n-butyllithium at −78 °C for lithiation and subsequent addition of 2-methylsulfanylacetaldehyde Controlled low temperatures maintain stereochemistry
2 Protection of amine groups tert-Butoxycarbonyl anhydride (Boc2O) or Boc-protection via hydrogenation deprotection followed by Boc installation Boc protects amines during oxidation and coupling
3 Oxidation of methylthio to methanesulfonyl m-Chloroperbenzoic acid (m-CPBA) oxidation Converts methylthio to sulfone, critical for sulfonyl functionality
4 Hydrolysis of esters to acids Basic or acidic hydrolysis conditions Prepares carboxylic acid intermediates for amide coupling
5 Amide coupling Use of coupling agents such as HATU with DIPEA in DMF Efficient coupling to form carbamate linkages
6 Final deprotection Acidic conditions (e.g., formic acid or HCl in 1,4-dioxane) Removes Boc groups to yield the target compound

Detailed Reaction Sequence

  • Lithiation and Aldehyde Addition: The synthesis begins with lithiation of a suitable precursor using n-butyllithium at −78 °C, followed by addition of 2-methylsulfanylacetaldehyde to form a hydroxy intermediate.

  • Diastereomer Separation: The resulting mixture contains diastereomers separated by silica gel chromatography to isolate the desired stereoisomer.

  • Oxidation: The methylthio group is oxidized to the corresponding sulfone using m-chloroperbenzoic acid, enhancing polarity and reactivity.

  • Protection and Hydrolysis: The amine is Boc-protected, and ester groups are hydrolyzed to acids, setting the stage for amide bond formation.

  • Amide Coupling: The acid intermediate is coupled with amine-containing fragments using HATU and DIPEA in DMF, forming the carbamate linkages characteristic of the compound.

  • Deprotection: Final Boc deprotection under acidic conditions yields the target compound with free amine groups as needed.

Analytical Data and Characterization

The synthetic intermediates and final product are characterized by:

  • NMR Spectroscopy: ^1H NMR signals confirm the presence of Boc groups (singlet near 1.4 ppm), methanesulfonyl methyl protons (~3 ppm), and chiral centers with characteristic multiplicities.

  • Mass Spectrometry: Electrospray ionization (ESI) shows molecular ion peaks consistent with the expected molecular weights plus sodium adducts.

  • Chromatography: Normal-phase silica gel chromatography and preparative HPLC are used for purification and diastereomer separation.

Comparative Summary of Preparation Methods

Aspect Methodology Advantages Challenges
Lithiation and aldehyde addition n-Butyllithium, low temp, THF solvent High stereochemical control Requires strict temperature control
Boc protection Boc2O or hydrogenation followed by Boc installation Protects amines effectively Multiple steps, potential overprotection
Oxidation to sulfone m-CPBA oxidation Clean conversion to sulfone Overoxidation risk if not controlled
Amide coupling HATU/DIPEA in DMF High coupling efficiency Sensitive to moisture, expensive reagents
Deprotection Acidic conditions (formic acid, HCl/dioxane) Mild, effective Boc removal Possible side reactions under harsh acid

Research Findings and Literature Survey

  • The synthetic route including Boc protection, oxidation to sulfone, and amide coupling is well-documented in the Journal of Medicinal Chemistry (2020) by researchers focusing on sulfonylated amino acid derivatives.

  • The chiral integrity of the molecule is maintained throughout the synthesis by low-temperature lithiation and chromatographic separation of diastereomers.

  • The use of m-chloroperbenzoic acid as an oxidizing agent is a standard, reliable method for converting methylthio to methanesulfonyl groups, critical for biological activity modulation.

  • Amide coupling using HATU and DIPEA in DMF is a widely accepted method for carbamate bond formation with high yields and minimal racemization.

  • Final deprotection steps are optimized for complete Boc removal without degradation of sensitive functionalities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .

Biology

In biological research, this compound is used in the synthesis of peptides and proteins. It aids in the protection of amino groups, allowing for the sequential addition of amino acids.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The compound can be designed to release active pharmaceutical ingredients under specific physiological conditions.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate involves the selective protection of amino groups. The tert-butoxycarbonyl group (Boc) is stable under acidic conditions but can be removed under basic conditions or by treatment with strong acids like trifluoroacetic acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with Boc-protected backbones but varying substituents. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural and Physicochemical Properties
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Similarity Score* Notable Properties
Target Compound C15H28N2O6S ~364.4 g/mol Methanesulfonyl (-SO2CH3) N/A High polarity, hydrolytic stability
(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (87694-53-9) C17H25N3O4 335.4 g/mol Methoxy(methyl)amino, phenyl 0.82 Increased lipophilicity; phenyl enhances aromatic interactions
tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate (CAS not provided) C15H21ClNO3 298.8 g/mol Chloro, hydroxy, phenyl N/A Electrophilic chloro group; hydroxy enables H-bonding
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (1379546-68-5) C13H18BrNO3 316.2 g/mol 4-Bromophenyl, hydroxy N/A Halogenated aromatic ring; bromine increases molecular weight
tert-Butyl ((2S,3R)-3-hydroxy-4-(N-isobutyl-4-nitro-phenylsulfonamido)-1-phenylbutan-2-yl)carbamate (191226-98-9) C25H35N3O7S 521.6 g/mol Nitro phenyl sulfonamide N/A Nitro group enhances reactivity; bulky sulfonamide

*Similarity scores (e.g., 0.82) are based on computational structural alignment methods .

Impact of Substituents on Properties

Methanesulfonyl vs. Sulfonamide :

  • The target’s mesyl group (-SO2CH3) is electron-withdrawing, enhancing stability against hydrolysis compared to sulfonamide derivatives (e.g., CAS 191226-98-9), where the -NHSO2- group may participate in hydrogen bonding or enzymatic recognition .
  • Sulfonamides (e.g., CAS 191226-98-9) are often used as bioisosteres for carboxylic acids, whereas mesyl groups are typically employed to activate leaving groups in synthesis .

Halogenated vs. Hydroxy groups (e.g., in CAS 87694-53-9) introduce hydrogen-bonding capacity, which can influence crystallinity and biological target interactions .

Nitro Groups :

  • The nitro substituent in CAS 191226-98-9 introduces strong electron-withdrawing effects, making the compound more reactive in reduction or nucleophilic aromatic substitution reactions .

Methodological Considerations in Similarity Assessment

  • Computational Methods: Structural similarity scores (e.g., 0.82 for CAS 87694-53-9 ) depend on algorithms like Tanimoto coefficients or shape-based alignment.
  • Contradictions : A compound with high structural similarity (e.g., 0.82) might exhibit divergent biological activity due to subtle stereochemical or electronic differences .

Biological Activity

tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: C20H30N2O6C_{20}H_{30}N_{2}O_{6} with a molecular weight of 394.47 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The presence of a methanesulfonyl group suggests potential applications in medicinal chemistry, particularly in the development of inhibitors or modulators of biological pathways.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, potentially influencing enzymatic pathways or cellular processes. Similar compounds have demonstrated activity as enzyme inhibitors or modulators of cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural features can enhance the activity of antibiotics. For instance, modifications in the acyl moiety can significantly affect the minimum inhibitory concentration (MIC) against bacteria such as E. coli and Staphylococcus aureus. The compound's ability to potentiate antibiotic efficacy could be explored further in pharmacological studies .

Study 1: Antibiotic Potentiation

A study investigated the effects of various acyl derivatives on the antimicrobial activity of clarithromycin. It was found that compounds with a similar structural backbone to this compound exhibited significant potentiation effects, reducing the MIC values substantially compared to controls .

CompoundMIC (µg/mL)Potentiation Factor
Control256-
tert-Butyl Compound0.5512

Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition properties. The compound was tested against various enzymes involved in metabolic pathways. Results indicated that it could inhibit certain proteases effectively, suggesting potential applications in drug design for diseases where these enzymes are overactive .

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